2-[1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-1-oxopropan-2-yl]-1H-isoindole-1,3(2H)-dione
Description
The compound 2-[1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-1-oxopropan-2-yl]-1H-isoindole-1,3(2H)-dione is a heterocyclic molecule featuring a 3,4-dihydroquinoline core substituted with a fluorine atom at position 6 and a methyl group at position 2. This moiety is linked via a ketopropan-2-yl bridge to a 1H-isoindole-1,3(2H)-dione ring. The isoindole-dione group is a common pharmacophore in bioactive molecules, often associated with enzyme inhibition (e.g., kinase or phosphodiesterase targets) due to its planar aromatic structure and hydrogen-bonding capabilities .
- Fluorine substitution: Enhances lipophilicity and metabolic stability.
- Methyl group: May reduce rotational freedom and improve binding specificity.
Properties
Molecular Formula |
C21H19FN2O3 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
2-[1-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-1-oxopropan-2-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H19FN2O3/c1-12-7-8-14-11-15(22)9-10-18(14)23(12)19(25)13(2)24-20(26)16-5-3-4-6-17(16)21(24)27/h3-6,9-13H,7-8H2,1-2H3 |
InChI Key |
KRPNKIPFHBXENJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(N1C(=O)C(C)N3C(=O)C4=CC=CC=C4C3=O)C=CC(=C2)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-1-oxopropan-2-yl]-1H-isoindole-1,3(2H)-dione involves multiple steps. One common synthetic route includes the reaction of 6-fluoro-2-methyl-3,4-dihydroquinoline with a suitable acylating agent to introduce the oxopropan-2-yl group. This intermediate is then reacted with isoindole-1,3(2H)-dione under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, to introduce different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. .
Scientific Research Applications
2-[1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-1-oxopropan-2-yl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Physicochemical and Pharmacological Insights
Impact of Fluorine Substitution: The 6-fluoro group in the target compound likely enhances binding affinity to hydrophobic pockets in enzymes or receptors compared to non-fluorinated analogs (e.g., ). Fluorine’s electronegativity may also stabilize hydrogen-bond interactions.
Role of Methyl Groups: The 2-methyl substituent on the dihydroquinoline ring may reduce oxidative metabolism, improving half-life relative to unmethylated analogs.
Core Scaffold Differences: The dihydroisoquinoline in introduces a fused benzene ring, which could enhance aromatic interactions but reduce conformational flexibility compared to the dihydroquinoline core. The trimethylated dihydroquinoline in suggests a focus on optimizing metabolic stability over target selectivity.
Biological Activity
The compound 2-[1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-1-oxopropan-2-yl]-1H-isoindole-1,3(2H)-dione is a novel heterocyclic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 336.34 g/mol |
| LogP | 3.64 |
| Polar Surface Area | 21.46 Ų |
| Hydrogen Bond Acceptors | 3 |
The biological activity of the compound is primarily attributed to its ability to interact with various cellular targets, leading to significant pharmacological effects:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cell proliferation in cancer cells by inducing apoptosis. The mechanism involves cell cycle arrest and modulation of apoptotic pathways, including the activation of caspases and changes in Bcl-2 family protein expression .
- Anti-inflammatory Properties : Compounds with similar structural motifs have been noted for their anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines .
Anticancer Efficacy
A series of in vitro studies have been conducted to evaluate the anticancer properties of this compound against various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 1.5 ± 0.3 | Induction of apoptosis via caspase activation |
| Panc-1 | 1.8 ± 0.4 | Cell cycle arrest at G2/M phase |
| A549 | 2.0 ± 0.5 | Inhibition of proliferation and migration |
Case Studies
A notable case study involved the evaluation of the compound's effects on MCF-7 breast cancer cells. Treatment with varying concentrations resulted in significant apoptosis as evidenced by annexin V-FITC staining and flow cytometry analysis, which indicated increased early and late apoptotic cell populations following treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
